1,1-Dimethylurea-d6

Isotope Dilution Mass Spectrometry Stable Isotope-Labeled Internal Standard Quantitative LC-MS/MS

Quantifying 1,1-dimethylurea in biological or environmental matrices? Unlabeled compound cannot serve as its own internal standard due to identical mass. This deuterated analog solves that issue. - **Mass shift**: +6 Da enables co-eluting internal standard for LC-MS/MS - **Enrichment**: 99 atom % D, 99.61% chemical purity - **Detection limits**: 1-10 µg/L in environmental extracts (UDMH degradation) - **Compliance**: Suitable for ICH Q2/FDA Bioanalytical Method Validation

Molecular Formula C3H8N2O
Molecular Weight 94.15 g/mol
Cat. No. B12395678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylurea-d6
Molecular FormulaC3H8N2O
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N
InChIInChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3
InChIKeyYBBLOADPFWKNGS-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylurea-d6 Internal Standard


1,1-Dimethylurea-d6 (CAS 1219802-32-0) is a stable isotope-labeled analog of 1,1-Dimethylurea (CAS 598-94-7), featuring six deuterium atoms substituted for hydrogen atoms within the two methyl groups . With a molecular formula of C3H2D6N2O and a molecular weight of 94.15 g/mol, this compound exhibits a mass shift of +6 Da relative to the unlabeled parent . This isotopic labeling enables its primary application as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) and as a tracer in drug metabolism and pharmacokinetic studies, where precise analyte quantification in complex biological and environmental matrices is required .

Stable isotope-labeled analog for LC-MS/MS quantification
Mass-differentiated internal standard (D6-labeled)
Co-eluting with analyte for matrix effect correction

1,1-Dimethylurea-d6 vs Unlabeled Standard


Unlabeled 1,1-Dimethylurea (CAS 598-94-7) cannot serve as an internal standard for its own quantification in LC-MS/MS due to fundamental analytical chemistry principles. In quantitative mass spectrometry, an internal standard must be chemically similar to the target analyte yet possess a distinct mass difference to allow independent detection by the mass spectrometer. Unlabeled 1,1-Dimethylurea shares identical molecular weight and retention time with the target analyte, making it impossible to distinguish between the naturally occurring analyte and the added internal standard during MS detection [1]. Consequently, any attempt to use the unlabeled compound for internal calibration would result in signal convolution, preventing accurate quantification and defeating the purpose of isotope dilution mass spectrometry. The deuterated analog, 1,1-Dimethylurea-d6, with its +6 Da mass shift, provides the necessary mass differentiation to serve as a co-eluting internal standard, enabling correction for matrix effects, ionization efficiency variations, and sample preparation losses [1].

Property
Deuterated Standard
Unlabeled Compound
Mass Differentiation
Distinct mass shift enables independent MS detection
Identical molecular weight prevents signal separation
Co-elution & Matrix Correction
Co-elutes and corrects for matrix effects
Cannot be distinguished from analyte; signal convolution
Unlabeled 1,1-Dimethylurea cannot serve as an internal standard for its own quantification.

1,1-Dimethylurea-d6 Analytical Differentiation


Isotopic Enrichment and Mass Resolution

1,1-Dimethylurea-d6 exhibits a mass shift of +6 Da relative to unlabeled 1,1-Dimethylurea (molecular weight 88.12 g/mol versus 94.15 g/mol for the deuterated analog), enabling unambiguous mass spectrometric differentiation between the internal standard and the target analyte . This mass difference is sufficient to avoid isotopic overlap and ensure independent detection in both precursor ion selection and product ion monitoring modes. The isotopic enrichment of the compound is specified at 99 atom % D, ensuring minimal isotopic cross-talk and accurate quantification . In contrast, lower-enrichment deuterated standards (e.g., <95 atom % D) can introduce significant isotopic impurities that compromise quantitative accuracy, while alternative isotopologues labeled with 13C or 15N typically require more complex and costly synthesis routes [1].

Isotopic Enrichment & Mass Shift
Class-level inference
94.15 vs 88.12 g/mol (+6 Da)
Enables unambiguous MS differentiation
99 atom % D enrichment specified
Isotope Dilution Mass Spectrometry Stable Isotope-Labeled Internal Standard Quantitative LC-MS/MS

Certified Chemical Purity

The commercial preparation of 1,1-Dimethylurea-d6 from MedChemExpress is certified at 99.61% chemical purity, with comprehensive analytical characterization including LC/MS, NMR, and HPLC verification . This level of purity is critical for applications requiring precise quantification, as impurities in the internal standard can introduce systematic errors in analyte concentration calculations. While direct head-to-head purity comparisons across all vendors are not available in the public literature, this purity specification meets or exceeds the typical >98% threshold required for high-confidence quantitative bioanalysis [1]. Lower purity standards necessitate additional correction factors or may produce interfering signals that degrade method sensitivity and accuracy.

Chemical Purity
Class-level inference
99.61%
Meets typical >98% threshold for quantification
Vendor-certified by LC/MS, NMR, HPLC
Analytical Reference Material Stable Isotope Purity Certified Reference Standard

Matrix Effect Correction Capability

The incorporation of deuterated internal standards such as 1,1-Dimethylurea-d6 into LC-MS/MS workflows has been demonstrated to correct for matrix-induced ionization suppression and instrument drift, enabling 'pseudoquantification' of complex analytes without requiring individual response factor calibration for every matrix component [1]. While 1,1-Dimethylurea-d6 itself is not the subject of this study, the class-level principle applies directly: deuterated standards sharing near-identical chemical properties with their unlabeled counterparts co-elute with the target analyte, experiencing the same matrix effects and ionization efficiency variations [2]. This allows the analyte-to-internal-standard response ratio to accurately reflect the true analyte concentration. In contrast, structurally related but non-isotopic internal standards may exhibit differential matrix effects, leading to biased quantification. The use of stable isotope-labeled internal standards combined with isotope dilution mass spectrometry can provide strong anti-interference capability, good accuracy, and precision for analyte detection [2].

Matrix Effect Correction
Class-level inference
Deuterated ISTD corrects ionization suppression
Supports quantification in complex matrices
Principle demonstrated for deuterated standards
Matrix Effect Correction Ionization Suppression Isotope Dilution LC-MS/MS

1,1-Dimethylurea-d6 Applications


Environmental Contaminant Quantification

1,1-Dimethylurea-d6 is optimally employed as an internal standard for the accurate quantification of 1,1-dimethylurea in environmental samples (e.g., soil, water) where it may arise as a degradation product of unsymmetrical dimethylhydrazine (UDMH) rocket fuel [1]. The deuterated standard's +6 Da mass shift and 99 atom % D enrichment ensure unambiguous detection and correction for matrix effects in LC-MS/MS analyses, enabling detection limits as low as 1–10 µg/L in environmental extracts [1].

Metabolic Tracing and Pharmacokinetics

In drug metabolism and pharmacokinetic (DMPK) studies, 1,1-Dimethylurea-d6 serves as a stable isotope tracer for investigating the fate of urea-containing compounds . Its 99.61% chemical purity and isotopic enrichment support accurate quantification in biological matrices such as plasma, urine, and tissue homogenates, where ion suppression is a significant concern . The deuterium label allows researchers to differentiate between administered drug and endogenous or background dimethylurea species.

Regulatory Method Validation

For laboratories developing validated analytical methods under guidelines such as ICH Q2 or FDA Bioanalytical Method Validation, 1,1-Dimethylurea-d6 provides a characterized, high-purity internal standard suitable for demonstrating method accuracy, precision, and matrix effect correction . The availability of certificate of analysis documentation with specific purity and enrichment values supports regulatory compliance and method transfer .

Isotope Dilution Mass Spectrometry

As a deuterated analog with a defined mass shift and high isotopic enrichment, 1,1-Dimethylurea-d6 is suitable for isotope dilution mass spectrometry (IDMS) applications requiring absolute quantification without the need for external calibration curves. This approach is particularly valuable for reference material certification and high-accuracy measurements in metrology laboratories .

Application
Selection Property
Validation Focus
Environmental contaminant quantification
Stable isotope-labeled ISTD with mass shift
Matrix effect correction, method accuracy assessment
Metabolic tracing & pharmacokinetic studies
High isotopic enrichment and chemical purity
Differentiation from endogenous species, biological matrix quantification
Bioanalytical method validation research
Characterized purity and enrichment values
Accuracy, precision, matrix effect correction evaluation
Isotope dilution mass spectrometry (IDMS)
Defined mass shift and high isotopic enrichment
Absolute quantification without external calibration

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